

Disialyloctasaccharide: A Premier Standard for Glycan Analysis in Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disialyloctasaccharide**

Cat. No.: **B1496904**

[Get Quote](#)

Introduction

Disialyloctasaccharide is a complex branched oligosaccharide that serves as a critical reference standard in the burgeoning field of glycan analysis. Its well-defined structure and high purity make it an invaluable tool for researchers, scientists, and drug development professionals involved in the characterization of glycoproteins, particularly biopharmaceuticals. The precise quantitative analysis of glycans is paramount, as the glycosylation profile of a therapeutic protein can significantly impact its efficacy, stability, and immunogenicity.^{[1][2]} This application note provides detailed protocols for the use of **disialyloctasaccharide** as a standard in various analytical workflows and discusses its relevance in understanding cell signaling pathways.

Quantitative Data Presentation

The quality and consistency of a glycan standard are crucial for accurate and reproducible analytical results. **Disialyloctasaccharide** standards are commercially available with high purity, ensuring their suitability for sensitive analytical techniques.

Table 1: Specifications of **Disialyloctasaccharide** Standard

Parameter	Specification	Analysis Method
Purity	≥ 98%	High-Performance Liquid Chromatography (HPLC)
Molecular Formula	C ₇₆ H ₁₂₅ N ₅ O ₅₇	Mass Spectrometry
Molecular Weight	2020.81 g/mol	Mass Spectrometry
Appearance	White to off-white powder	Visual Inspection

Experimental Protocols

The following protocols detail the use of **disialyloctasaccharide** as an external standard for the quantification and identification of glycans from a glycoprotein sample.

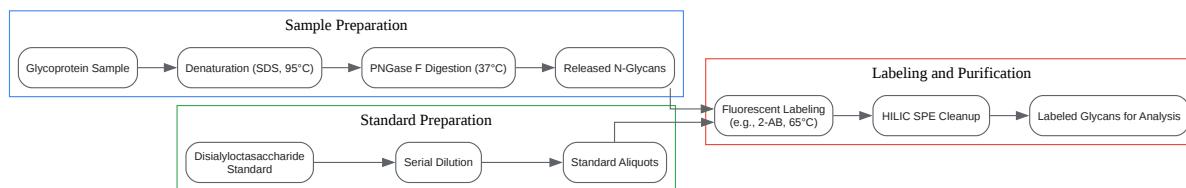
Glycan Release and Fluorescent Labeling

The initial step in glycan analysis involves the enzymatic release of N-glycans from the glycoprotein backbone, followed by fluorescent labeling to enable sensitive detection.

Protocol 1: Enzymatic Glycan Release and Fluorescent Labeling

Materials:

- Glycoprotein sample
- **Disialyloctasaccharide** standard
- PNGase F (Peptide-N-Glycosidase F)
- Denaturation solution (e.g., 5% SDS)
- Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
- Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB] or procainamide)
- Labeling reaction solution (e.g., 30% acetic acid in DMSO)
- Reducing agent (e.g., sodium cyanoborohydride)


- Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges
- Acetonitrile (ACN)
- Ultrapure water

Procedure:

- Denaturation: To 10-20 µg of the glycoprotein sample, add denaturation solution to a final concentration of 0.5% SDS and incubate at 95°C for 5 minutes.
- Enzymatic Digestion: Cool the sample to room temperature. Add reaction buffer and PNGase F (typically 1-2 units per 10 µg of glycoprotein). Incubate at 37°C for 1-4 hours.
- Standard Preparation: Prepare a stock solution of **disialyloctasaccharide** standard in ultrapure water. A typical concentration range for the standard curve is 1 pmol to 50 pmol.
- Fluorescent Labeling:
 - Dry the released glycans and the **disialyloctasaccharide** standard aliquots in a vacuum centrifuge.
 - Add the fluorescent labeling reagent and the labeling reaction solution to each sample and standard.
 - Incubate at 65°C for 2 hours.
 - Add the reducing agent and continue to incubate at 65°C for another 1 hour.
- Purification of Labeled Glycans:
 - Use HILIC SPE cartridges to remove excess labeling reagents.
 - Condition the cartridge with ultrapure water followed by 85% acetonitrile.
 - Load the labeling reaction mixture onto the cartridge.

- Wash the cartridge with 85% acetonitrile to remove excess label.
- Elute the labeled glycans with ultrapure water.
- Dry the eluted glycans in a vacuum centrifuge and reconstitute in a known volume of ultrapure water for analysis.

Experimental Workflow for Glycan Release and Labeling

[Click to download full resolution via product page](#)

Caption: Workflow for enzymatic release and fluorescent labeling of N-glycans.

HILIC-UPLC-FLR-MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence (FLR) and mass spectrometry (MS) detection is a powerful technique for the separation and identification of labeled glycans.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Protocol 2: HILIC-UPLC-FLR-MS Analysis

Instrumentation:

- UHPLC system with a fluorescence detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- HILIC column suitable for glycan analysis (e.g., amide-based stationary phase).

Mobile Phases:

- Mobile Phase A: 100 mM ammonium formate, pH 4.4
- Mobile Phase B: Acetonitrile

Procedure:

- Standard Curve Generation: Inject a series of known concentrations of the labeled **disialyloctasaccharide** standard to generate a standard curve based on fluorescence peak area.
- Sample Analysis: Inject the labeled glycan samples from the glycoprotein.
- Chromatographic Separation: Perform a gradient elution to separate the glycans. A typical gradient might be:
 - 0-5 min: 80% B
 - 5-35 min: 80-60% B
 - 35-40 min: 60-40% B
 - 40-45 min: 40% B
 - 45-50 min: 80% B (re-equilibration) The flow rate is typically set between 0.2 and 0.5 mL/min.
- Detection:
 - Fluorescence Detection (FLR): Set the excitation and emission wavelengths appropriate for the chosen fluorescent label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).
 - Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode to acquire the mass-to-charge ratio (m/z) of the eluting glycans.
- Data Analysis:

- Quantification: Determine the amount of each glycan in the sample by comparing its fluorescence peak area to the standard curve generated from the **disialyloctasaccharide** standard.
- Identification: Confirm the identity of the glycans by comparing their retention times to the standard and by analyzing the accurate mass data from the MS detector.

Table 2: Typical HILIC-UPLC-FLR-MS Parameters

Parameter	Setting
Column	Amide-based HILIC, 2.1 x 150 mm, 1.7 μ m
Column Temperature	60°C
Flow Rate	0.4 mL/min
FLR Excitation	330 nm
FLR Emission	420 nm
MS Ionization Mode	Positive ESI
MS Scan Range	m/z 400-2000

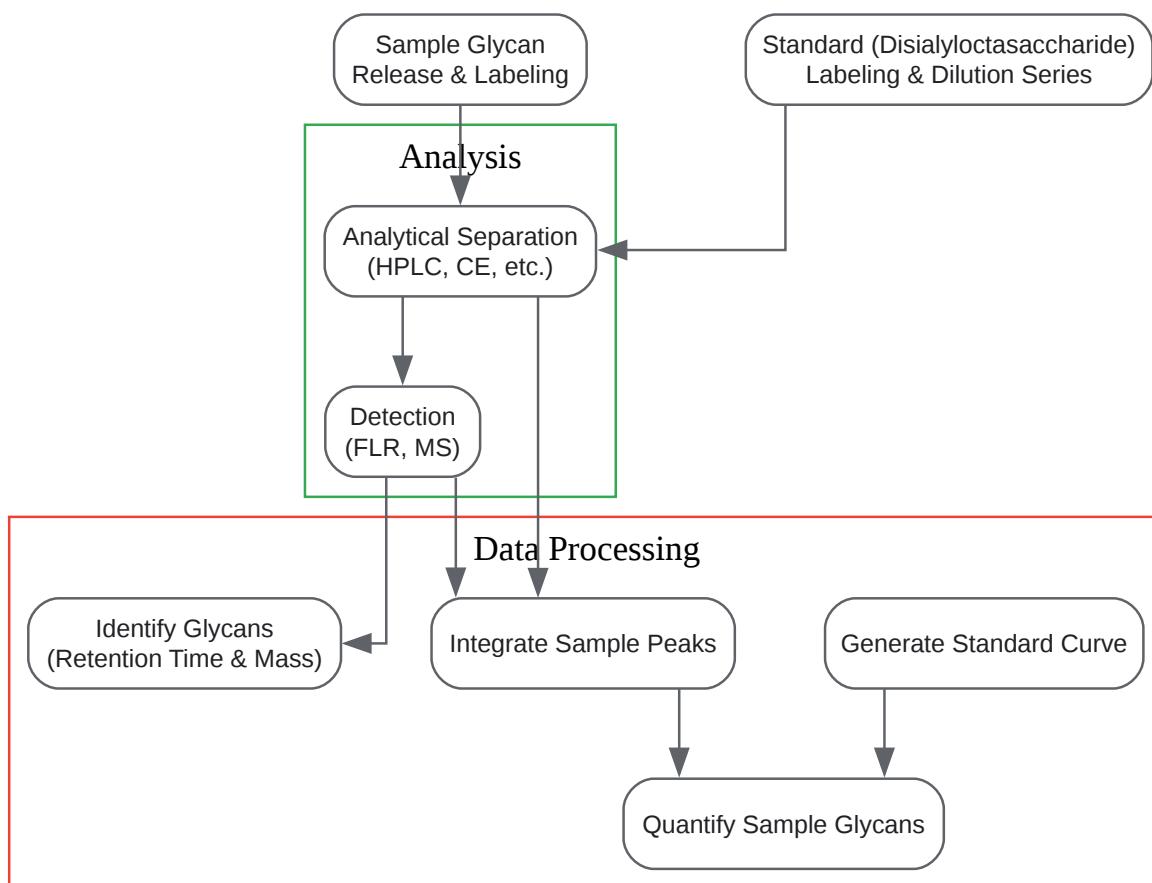
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Analysis

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged glycans like sialylated oligosaccharides.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Protocol 3: CE-LIF Analysis

Instrumentation:

- Capillary electrophoresis system equipped with a laser-induced fluorescence detector.
- Fused-silica capillary (e.g., 50 μ m i.d., 360 μ m o.d., effective length 20-30 cm).

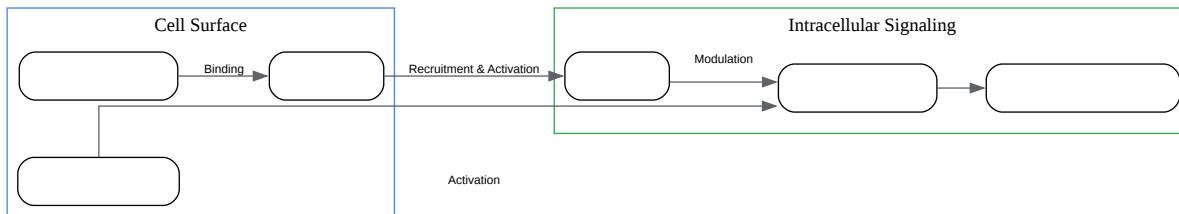

Solutions:

- Running Buffer: 50 mM sodium phosphate, pH 2.5
- Sample Diluent: Ultrapure water

Procedure:

- Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 0.1 M NaOH, followed by ultrapure water, and finally with the running buffer.
- Standard and Sample Preparation: Reconstitute the labeled **disialyloctasaccharide** standard and glycan samples in the sample diluent.
- Injection: Inject the samples and standards into the capillary using pressure injection (e.g., 0.5 psi for 5-10 seconds).
- Separation: Apply a voltage of -25 to -30 kV for separation. The separation time is typically between 15 and 30 minutes.
- Detection: Detect the migrating labeled glycans using the LIF detector with appropriate excitation and emission wavelengths for the fluorescent tag.
- Data Analysis:
 - Identify the **disialyloctasaccharide** peak in the standard electropherogram.
 - Use the migration time of the standard to normalize the migration times of the sample glycans.
 - Quantify the glycans in the sample by comparing their peak areas to the peak area of a known amount of the **disialyloctasaccharide** standard (if used for external calibration) or by relative peak area percentage.

General Workflow for Glycan Analysis using an External Standard


[Click to download full resolution via product page](#)

Caption: General workflow for quantitative glycan analysis using an external standard.

Role in Cell Signaling

The terminal sialic acid residues on glycans, such as those present in **disialyloctasaccharide**, play a crucial role in a multitude of biological processes, including cell-cell recognition, immune responses, and signal transduction.^{[12][13][14][15][16]} The dense negative charge and specific structural conformations of sialylated glycans mediate interactions with various cell surface receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are key regulators of the immune system.

Signaling Pathway Modulation by Sialylated Glycans

[Click to download full resolution via product page](#)

Caption: Modulation of cell signaling by sialylated glycans via Siglec receptors.

The binding of sialylated glycans to inhibitory Siglecs on immune cells can lead to the recruitment of phosphatases like SHP-1 and SHP-2 to the intracellular domain of the receptor. This, in turn, can dampen downstream signaling cascades initiated by activating receptors, thereby regulating immune responses and preventing autoimmunity. In the context of cancer, tumor cells often exhibit aberrant sialylation patterns, which can engage inhibitory Siglecs on immune cells, leading to immune evasion. The use of well-characterized standards like **disialyloctasaccharide** is essential for developing analytical methods to study these disease-related changes in glycosylation.

Conclusion

Disialyloctasaccharide is an indispensable tool for the accurate and reliable analysis of glycans in research and biopharmaceutical development. The detailed protocols provided in this application note offer a robust framework for its use as a standard in modern analytical platforms. Furthermore, understanding the role of such complex glycans in cell signaling pathways underscores the importance of precise glycan characterization in advancing our knowledge of biology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Glycan Analysis - HILIC-UPLC-FLR-ESI-MS/MS | Ludger Ltd [ludger.com]
- 4. N-glycan Profiling of Glycoproteins by Hydrophilic Interaction Liquid Chromatography with Fluorescence and Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved sample preparation method for glycan analysis of glycoproteins by CE-LIF and CE-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. glyXboxCE Glycoanalysis System - glyXera [glyxera.com]
- 10. Improved workup for glycosaminoglycan disaccharide analysis using CE with LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Site N-glycan mapping study 1: Capillary electrophoresis – laser induced fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]
- 14. escholarship.org [escholarship.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Disialyloctasaccharide: A Premier Standard for Glycan Analysis in Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496904#disialyloctasaccharide-as-a-standard-for-glycan-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com